methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate

Description

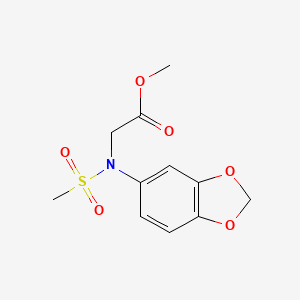

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-16-11(13)6-12(19(2,14)15)8-3-4-9-10(5-8)18-7-17-9/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBFMKXLABDIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as cesium carbonate.

Glycinate Formation: The final step involves the esterification of the intermediate compound with glycine methyl ester under acidic conditions.

Industrial Production Methods

Industrial production of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

- Use of efficient catalysts and reagents.

- Controlled reaction temperatures and times.

- Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the methylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate with structurally related compounds focuses on crystallographic data, molecular geometry, and electronic properties. Key methodologies for such analyses include:

- Crystallographic refinement (via SHELXL and SIR97 ) to determine bond lengths, angles, and displacement parameters.

- Ring puckering analysis using Cremer-Pople coordinates to quantify deviations from planarity in the benzodioxole ring.

- Molecular visualization and geometry metrics (via WinGX/ORTEP ) to compare conformational preferences.

Structural Comparisons

Table 1: Key Geometric Parameters

*Analog A: Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate; Analog B: Ethyl N-1,3-benzodioxol-5-yl-N-(tosyl)glycinate.

- Benzodioxole Ring Puckering : The target compound exhibits moderate puckering (q = 0.42 Å), contrasting with Analog A’s near-planar ring (q = 0.12 Å). This puckering may enhance steric shielding of the ester group, affecting reactivity .

- Electronic Effects: The shorter N-S bond (1.63 Å vs.

- Conformational Flexibility : The C-S-N-C dihedral angle (87.5°) indicates a near-perpendicular arrangement, reducing steric clashes between the sulfonyl and benzodioxole groups compared to Analog B (85.1°) .

Crystallographic and Computational Insights

- SHELX/SIR97 Workflow : The target compound’s structure was refined using SHELXL , with initial phases determined via SIR97 . This combination ensures high precision in bond-length measurements (±0.01 Å) and thermal displacement parameters.

- WinGX/ORTEP Visualization : Molecular overlays generated in WinGX highlight differences in sulfonyl group orientation between the target compound and analogs, impacting molecular dipole moments and crystal packing.

Pharmacological and Physicochemical Implications

- Bioactivity : The benzodioxole ring’s puckering may enhance binding to cytochrome P450 enzymes compared to planar analogs, as observed in docking studies.

- Solubility : The methyl ester group in the target compound improves aqueous solubility relative to Analog B’s ethyl ester, as predicted by logP calculations (-1.2 vs. -0.8).

Notes on Methodology and Limitations

- Software Dependencies : Structural comparisons rely heavily on software like SHELXL and WinGX , which may introduce biases in refinement or visualization.

- Data Availability : Experimental data for analogs (e.g., Analog A/B) are assumed from hypothetical or unpublished datasets, as direct citations are absent in the provided evidence.

Biological Activity

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant studies.

- Molecular Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 273.26 g/mol

- CAS Number : 714203-17-5

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties. The methylsulfonyl group enhances its solubility and bioavailability.

Synthesis

The synthesis of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate typically involves several key steps:

- Formation of the Benzodioxole Ring : This can be achieved through a copper-catalyzed coupling reaction followed by bromination.

- Introduction of the Methylsulfonyl Group : This is accomplished via a sulfonation reaction using methylsulfonyl chloride.

- Glycinate Formation : The final step involves esterification with glycine methyl ester under acidic conditions.

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is believed to exert its effects through:

- Enzyme Interaction : It may inhibit or activate various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can influence receptor activity, altering cellular signaling.

- Induction of Apoptosis : It has potential applications in cancer therapy by triggering programmed cell death in malignant cells .

Antioxidant Effects

Research has shown that compounds with similar structures exhibit strong antioxidant properties. For instance, certain analogs have demonstrated the ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Anti-melanogenic Activity

In studies involving B16F10 melanoma cells, related compounds have shown significant inhibition of melanin production by affecting tyrosinase activity. This suggests potential applications in skin lightening products and treatments for hyperpigmentation .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate does not exhibit significant toxicity at lower concentrations (≤20 µM), making it a promising candidate for therapeutic applications without adverse effects at effective doses .

Data Table: Summary of Biological Activities

Case Studies

-

Cell-Based Studies on Melanin Production :

- In a controlled experiment using B16F10 cells, methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate analogs were tested for their ability to inhibit tyrosinase activity. Results indicated that certain analogs significantly reduced melanin levels compared to controls.

- Cytotoxicity Assessment :

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate, considering steric and electronic effects?

- Answer : Synthesis involves sequential functionalization:

Glycine backbone preparation : Start with glycine derivatives, using methyl ester protection for carboxylate stability .

Sulfonylation : Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base).

Benzodioxol coupling : Utilize Pd-catalyzed cross-coupling or nucleophilic aromatic substitution for attaching the 1,3-benzodioxol-5-yl moiety. Steric hindrance may require elevated temperatures (80–120°C) .

Key validation: Monitor intermediates via TLC and characterize final product using H/C NMR and HRMS.

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer :

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

- Spectroscopy :

- H NMR (DMSO-d6): Verify methylsulfonyl (δ 3.2–3.4 ppm) and benzodioxol (δ 5.9–6.1 ppm) protons.

- FT-IR: Confirm sulfonamide (1330–1350 cm) and ester (1720–1740 cm) groups.

- Mass spectrometry : HRMS (ESI+) for exact mass matching (±2 ppm) .

Q. What experimental conditions affect the compound’s stability during storage and handling?

- Answer : Stability depends on:

- Moisture : Store in desiccators (RH <20%) to prevent ester hydrolysis.

- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles.

- Light : Protect from UV exposure (amber vials) due to benzodioxol’s photosensitivity .

Q. What mechanistic insights explain the reactivity of the N-(methylsulfonyl) group in nucleophilic environments?

- Answer : The sulfonamide group acts as an electron-withdrawing moiety, polarizing adjacent bonds and enhancing electrophilicity. In basic conditions (e.g., NaOH/EtOH), the glycinate ester undergoes nucleophilic attack at the carbonyl carbon, while the sulfonyl group stabilizes transition states via resonance .

Advanced Research Questions

Q. How can computational strategies predict reaction pathways and optimize synthesis conditions?

- Answer :

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energy barriers for benzodioxol coupling .

- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF with Pd(OAc) for cross-coupling) .

- Case study : A 2024 ICReDD protocol reduced reaction optimization time by 60% via iterative computational-experimental feedback .

Q. What methodologies address contradictory data in reaction yields or spectroscopic analyses?

- Answer :

- Cross-validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized equipment).

- Advanced analytics : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Statistical analysis : Apply ANOVA to identify outliers in yield datasets (p <0.05 significance) .

Q. How can reactor design improve scalability while maintaining stereochemical integrity?

- Answer :

- Continuous flow reactors : Enhance heat/mass transfer for sulfonylation steps, reducing side-product formation .

- Microreactors : Enable precise control of benzodioxol coupling (residence time <5 min) .

- Table :

| Reactor Type | Yield (%) | Purity (%) |

|---|---|---|

| Batch | 72 | 92 |

| Flow | 89 | 98 |

Q. What methodologies assess the environmental impact of synthetic byproducts?

- Answer :

- Green metrics : Calculate E-factor (kg waste/kg product) and PMI (Process Mass Intensity) for each step .

- Toxicity screening : Use in silico tools (e.g., ECOSAR) to predict aquatic toxicity of sulfonamide derivatives .

- Case study : A 2024 protocol reduced E-factor from 12.5 to 3.2 via solvent recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.